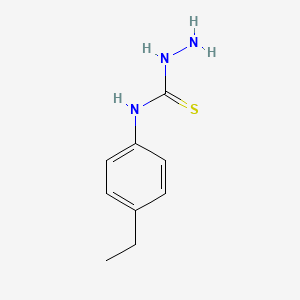

4-(4-Ethylphenyl)-3-thiosemicarbazide

Description

Historical Context and Evolution of Thiosemicarbazide (B42300) Research

The journey of thiosemicarbazide research in medicine has early roots in the fight against tuberculosis. Thiosemicarbazones, derivatives of thiosemicarbazides, were among the compounds investigated for their activity against Mycobacterium tuberculosis. This line of inquiry contributed to the development of antitubercular drugs. researchgate.net Over the decades, the research landscape has expanded dramatically. Scientists have moved from focusing on a single disease to exploring the diverse therapeutic potential of this chemical family. researchgate.net The evolution of research has been marked by the synthesis of a vast number of derivatives, where modifications to the basic thiosemicarbazide structure have led to compounds with a wide spectrum of pharmacological effects. nih.gov This has established the thiosemicarbazide scaffold as a privileged structure in the field of drug discovery.

Broad Pharmacological Relevance of Thiosemicarbazides and Their Derivatives

The thiosemicarbazide nucleus is a cornerstone for developing molecules with a wide range of biological activities. researchgate.net These compounds and their derivatives, particularly thiosemicarbazones formed by reacting thiosemicarbazides with aldehydes or ketones, are known to exhibit significant pharmacological properties. dergipark.org.trdergipark.org.tr Their biological versatility makes them potent candidates for extensive research in medicinal chemistry. researchgate.net

The spectrum of activities includes:

Antimicrobial Activity: Thiosemicarbazide derivatives have shown considerable efficacy against various pathogens. They are reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing promise against resistant strains like MRSA. researchgate.netnih.govnih.govnih.gov Their antifungal properties, particularly against Candida species, have also been a subject of investigation. nih.gov

Anticancer Activity: A significant area of research focuses on the anti-proliferative effects of thiosemicarbazide derivatives. rsc.org Their mechanism of action is often linked to the chelation of metal ions, which can inhibit enzymes crucial for cell proliferation, such as ribonucleotide reductase. rsc.org Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines. uni.lu

Antiviral and Antiparasitic Effects: The pharmacological relevance of these scaffolds extends to antiviral and antiparasitic applications. researchgate.net Research has demonstrated the potential of certain derivatives against various viruses and parasites, including nematodes. researchgate.netnih.gov

Enzyme Inhibition: Thiosemicarbazides and their derivatives can act as inhibitors for various enzymes, which is a key mechanism behind their therapeutic effects. For instance, some have been identified as inhibitors of topoisomerase IV, a bacterial enzyme essential for DNA replication, explaining their antibacterial action. nih.govnih.gov

The following table summarizes the diverse biological activities reported for various thiosemicarbazide derivatives, underscoring the importance of this scaffold.

| Biological Activity | Target/Mechanism of Action | Example Derivatives Studied |

| Antibacterial | Inhibition of Topoisomerase IV, DNA Gyrase | 1-(indol-2-carbonyl)-4-arylthiosemicarbazides, Derivatives of salicylic (B10762653) acid hydrazide nih.govnih.gov |

| Antifungal | Disruption of fungal cell processes | 4-Arylthiosemicarbazides with ortho-substituents nih.gov |

| Anticancer | Iron chelation, Inhibition of ribonucleotide reductase | 2′-Benzoylpyridine thiosemicarbazones (BpT) rsc.org |

| Anthelmintic | Nematocidal activity | 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide nih.gov |

| Antiviral | Various viral targets | General thiosemicarbazide derivatives researchgate.net |

Significance of 4-(4-Ethylphenyl)-3-thiosemicarbazide as a Core Structure in Novel Compound Development

The compound this compound is a specific derivative belonging to the 4-arylthiosemicarbazide family. While this particular molecule has not been the focus of extensive independent biological studies, its primary significance lies in its role as a crucial synthetic intermediate or building block. nih.gov The molecular formula of this compound is C9H13N3S. chemicalbook.com

The structure of this compound is primed for the creation of more complex and pharmacologically active molecules. The hydrazine (B178648) group (-NH-NH2) at one end is highly reactive and readily condenses with a wide range of aldehydes and ketones to form the corresponding thiosemicarbazones. dergipark.org.tr This reaction is a fundamental step in the synthesis of a vast library of derivatives for biological screening.

Furthermore, the thiosemicarbazide backbone itself can be used to construct various heterocyclic ring systems, such as thiadiazoles and triazoles, which are also known for their pharmacological importance. nih.govresearchgate.net

The "4-ethylphenyl" portion of the molecule is also of significant interest in structure-activity relationship (SAR) studies. The nature of the substituent on the phenyl ring at the N4 position can profoundly influence the biological activity of the resulting derivatives. Research on other 4-phenyl-substituted thiosemicarbazones has shown that electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can lead to greater anti-proliferative activity. rsc.org The ethyl group (-CH2CH3) on this compound is also an electron-donating group, suggesting that derivatives synthesized from this core structure could possess enhanced biological efficacy. SAR studies indicate that the electronic properties of the aryl substituent play a key role in the inhibitory activity of these compounds. nih.gov

In essence, this compound serves as a valuable scaffold, providing a template for medicinal chemists to design and synthesize new therapeutic agents with potentially improved potency and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-ethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-2-7-3-5-8(6-4-7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVVZBDSLDIVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390747 | |

| Record name | 4-(4-Ethylphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93693-01-7 | |

| Record name | 4-(4-Ethylphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 4 Ethylphenyl 3 Thiosemicarbazide and Its Analogues

Established Synthetic Pathways for 4-(4-Ethylphenyl)-3-thiosemicarbazide

The synthesis of 4-aryl-substituted thiosemicarbazides is well-documented, relying on robust and high-yielding chemical transformations.

The most direct and widely employed method for synthesizing 4-substituted thiosemicarbazides is the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to an appropriately substituted isothiocyanate. researchgate.nettandfonline.com In the specific case of this compound, the synthesis involves the reaction of 4-ethylphenyl isothiocyanate with hydrazine hydrate.

The general procedure involves dissolving the aryl isothiocyanate in a suitable alcohol, such as methanol (B129727) or ethanol (B145695), followed by the careful, often dropwise, addition of hydrazine hydrate at room temperature or under ice bath conditions. nih.govchemicalbook.com The reaction is typically stirred for several hours, during which the thiosemicarbazide (B42300) product precipitates from the solution. The solid product can then be isolated by filtration and purified by recrystallization from a solvent like ethanol to achieve high purity. nih.govnih.gov For instance, a similar synthesis of 4-phenyl-3-thiosemicarbazide from phenyl isothiocyanate and hydrazine hydrate in ethanol at room temperature yields the product in 86% yield. nih.gov

Table 1: General Conditions for Synthesis of 4-Aryl-3-Thiosemicarbazides

| Reactants | Solvent | Temperature | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| Phenyl isothiocyanate, Hydrazine hydrate | Ethanol | Room Temp. | - | 4-phenyl-3-thiosemicarbazide (86% yield) | nih.gov |

| Phenyl isothiocyanate, Hydrazine hydrate | 2-Propanol | Room Temp. | 4 hours | 4-phenyl-3-thiosemicarbazide (91% yield) | nih.gov |

An alternative pathway to 4-arylthiosemicarbazides involves the hydrazinolysis of N-aryl methyldithiocarbamates. This multi-step process begins with the base-catalyzed reaction of an arylamine with carbon disulfide, followed by treatment with methyl iodide to form the dithiocarbamate (B8719985) intermediate, which is then reacted with hydrazine. tandfonline.com

It is important to clarify that the reaction of thiosemicarbazide with aldehydes or ketones does not produce this compound. Instead, this reaction is a fundamental derivatization of the thiosemicarbazide moiety itself, leading to the formation of thiosemicarbazones. nih.govresearchgate.net This condensation reaction is a hallmark of the chemical reactivity of thiosemicarbazides and is a key step in the preparation of many biologically active compounds and ligands. researchgate.netmdpi.com The reaction involves the nucleophilic attack of the terminal primary amine group (-NH2) of the thiosemicarbazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an azomethine (C=N) bond. researchgate.net

Synthesis of N4-Substituted Thiosemicarbazide Derivatives

The synthesis of N4-substituted thiosemicarbazide derivatives, such as the title compound, is a cornerstone for creating libraries of structurally diverse molecules. The primary method involves the reaction of various substituted isothiocyanates with hydrazine, allowing for the introduction of a wide range of alkyl and aryl groups at the N4 position. researchgate.netspandidos-publications.com

The general synthetic approach is highly versatile. For example, reacting different aryl isothiocyanates with carbohydrazides can yield 1,4-disubstituted thiosemicarbazides under various conditions, using bases like pyridine (B92270) or sodium hydroxide. researchgate.nettandfonline.com Similarly, 4-aryl substituted thiosemicarbazides can be prepared from aromatic amines through a multi-step process involving carbon disulfide and hydrazine hydrate. juniv.edu These established routes provide a flexible platform for synthesizing a multitude of analogues of this compound by simply varying the starting isothiocyanate or amine.

Preparation of Thiosemicarbazone Ligands Derived from this compound

Once synthesized, this compound serves as a key intermediate for the preparation of thiosemicarbazone ligands. This is achieved through a condensation reaction with a diverse range of aldehydes and ketones. nih.govmdpi.com This transformation is typically carried out by refluxing equimolar amounts of the thiosemicarbazide and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid or hydrochloric acid. juniv.eduacs.org

The reaction's progress can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the resulting thiosemicarbazone often precipitates from the cooled reaction mixture and can be purified by recrystallization. nih.govacs.org This method allows for the synthesis of a vast library of thiosemicarbazone ligands, where the steric and electronic properties are modulated by the choice of the aldehyde or ketone. These NNS donor ligands are of significant interest for their ability to coordinate with transition metal ions. pmf.unsa.banih.gov

Table 2: General Procedure for Thiosemicarbazone Synthesis

| Thiosemicarbazide | Carbonyl Compound | Solvent | Catalyst | Conditions | Reference |

|---|---|---|---|---|---|

| Substituted thiosemicarbazide | Various aldehydes/ketones | Methanol | - | Stirred for 24h at Room Temp. | nih.gov |

| 4-phenyl-3-thiosemicarbazide | Aromatic aldehydes | - | Acetic acid | 85 °C for 1-3h | nih.gov |

| Thiosemicarbazide | Aromatic aldehydes | Ethanol | Glacial acetic acid | Reflux for 5h | chemmethod.com |

| Substituted thiosemicarbazide | Ester linkage aldehyde | 1-Butanol | Glacial acetic acid | Reflux for 2-3h | nih.gov |

Synthetic Routes to Heterocyclic Compounds Incorporating Thiosemicarbazide Moieties

Thiosemicarbazides and their thiosemicarbazone derivatives are valuable precursors for the synthesis of various five- and six-membered heterocyclic systems. researchgate.nettandfonline.comcapes.gov.br The intrinsic reactivity of the thiosemicarbazide backbone allows for intramolecular cyclization reactions to form stable aromatic rings.

Two of the most common heterocyclic systems derived from thiosemicarbazides are 1,3,4-thiadiazoles and 1,2,4-triazoles.

1,3,4-Thiadiazoles: These can be synthesized by the cyclization of thiosemicarbazide or its derivatives. One common method involves reacting a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or concentrated sulfuric acid. jocpr.comrsc.org Alternatively, thiosemicarbazone intermediates can be cyclized to form thiadiazoles. nih.govsbq.org.br For example, thiosemicarbazones can be converted into 1,3,4-thiadiazole (B1197879) derivatives through oxidative cyclization. nih.gov

1,2,4-Triazoles: Thiosemicarbazide derivatives can be cyclized to form 4-substituted-3-mercapto-1,2,4-triazoles, often under basic conditions (e.g., using NaOH). tandfonline.com The reaction of hydrazides with isothiocyanates yields thiosemicarbazide derivatives which, upon cyclization with sodium hydroxide, lead to the formation of 2,4-dihydro-3H-1,2,4-triazole-3-thiones. tandfonline.com These triazoles can also be synthesized from thiosemicarbazide intermediates, representing a convenient and widely used route. raco.catnih.gov

The use of this compound in these reactions would lead to heterocyclic products bearing the 4-ethylphenyl substituent, demonstrating its utility as a scaffold for generating more complex molecular architectures.

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

Optimizing synthetic protocols is crucial for improving efficiency, increasing yields, and ensuring reproducibility. In the context of synthesizing this compound and its derivatives, several parameters can be adjusted.

Studies on the synthesis of new thiosemicarbazide derivatives have employed factorial experiments to determine the most favorable reaction conditions, using the reaction yield as the primary metric for optimization. nih.gov Key variables that are often manipulated include:

Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. For instance, in the synthesis of certain thiosemicarbazone derivatives from aromatic amines, changing the solvent from acetonitrile (B52724) to tetrahydrofuran (B95107) (THF) led to improved yields due to better solubility of the reactants. louisville.edu

Temperature: Reactions may be conducted at room temperature, heated to reflux, or cooled, depending on the reaction's activation energy and the stability of the products. nih.govchemicalbook.com

Catalyst: Acidic or basic catalysts are frequently used to accelerate condensation and cyclization reactions. The type and amount of catalyst can be varied to optimize the reaction rate and minimize side products. nih.govacs.org

Reactant Stoichiometry: Adjusting the ratio of reactants can be critical. For example, in some transamination reactions to form thiosemicarbazones, increasing the ratio of the amine reactant to the substrate from 1:1 to 2:1 dramatically improved the isolated yield from as low as 14% to 87%. louisville.edu

Reaction Time: The duration of the reaction is monitored, often by TLC, to ensure completion without the formation of degradation products. nih.gov

By systematically varying these conditions, synthetic chemists can develop robust and efficient protocols for the preparation of this compound and its diverse derivatives.

Coordination Chemistry and Metal Complexation Studies of 4 4 Ethylphenyl 3 Thiosemicarbazide

Ligand Properties and Coordination Modes of Thiosemicarbazide (B42300) and Thiosemicarbazone Derivatives

Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a significant class of ligands in coordination chemistry. Their versatility stems from the presence of multiple donor atoms and the ability to exist in different tautomeric forms, which dictates their coordination behavior with a wide array of transition metal ions. sncwgs.ac.in, pnrjournal.com These ligands are of considerable interest due to their structural diversity and the varied geometries of their metal complexes. pnrjournal.com

The coordination potential of thiosemicarbazide-based ligands is primarily defined by the presence of nitrogen and sulfur atoms within the N-NH-C(S)-N backbone. nih.gov These ligands can exhibit thione-thiol tautomerism (Scheme 1), allowing them to coordinate to metal centers either as neutral molecules (thione form) or as deprotonated, anionic ligands (thiolate form). sncwgs.ac.in, nih.gov This flexibility often depends on the pH of the reaction medium and the nature of the metal ion. pnrjournal.com

The most common coordination mode is bidentate chelation through the sulfur atom and the hydrazinic nitrogen atom (N1), forming a stable five-membered ring. nih.gov However, coordination through the imine nitrogen and sulfur can also occur, which results in a five-membered chelate ring as well. nih.gov, mdpi.com In some cases, particularly with ligands derived from benzaldehyde, coordination can happen via the hydrazinic nitrogen and sulfur, creating a four-membered chelate ring. nih.gov, ntu.edu.tw

When the aldehyde or ketone precursor used to form the thiosemicarbazone contains an additional donor group, such as a hydroxyl (-OH) group in a position suitable for chelation (e.g., in salicylaldehyde (B1680747) or hydroxyacetophenone derivatives), the ligand can act as a tridentate O, N, S donor. mdpi.com, researchgate.net In this mode, the ligand typically coordinates through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur, forming stable five- and six-membered fused chelate rings. researchgate.net Thiosemicarbazides themselves, having three nitrogen centers and one sulfur donor, are also versatile and can bind to a wide range of metal ions. sncwgs.ac.in

The electronic and steric properties of thiosemicarbazone ligands can be systematically modified by introducing different substituent groups, which in turn influences the stability, structure, and reactivity of their metal complexes. researchgate.net, nih.gov Substituents can be placed on the aldehyde or ketone moiety (R¹ and R²) or on the terminal N(4) atom of the thiosemicarbazide backbone (R³ and R⁴). nih.gov

The nature of the group attached to the N(4) atom significantly impacts the ligand's properties. researchgate.net For instance, electron-donating groups can increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can enhance the acidity of the N-H proton, facilitating deprotonation and coordination in the anionic thiolate form. researchgate.net The steric bulk of the N(4)-substituent can also influence the geometry of the resulting complex.

Similarly, substituents on the aromatic ring of the aldehyde or ketone precursor can alter the electronic charge density along the ligand's backbone through resonance and inductive effects. nih.gov The steric nature of the substituent on the imine carbon can also dictate the coordination mode of the ligand. researchgate.net For example, a bulky aryl group can favor one coordination mode over another due to steric hindrance. nih.gov, ntu.edu.tw This modularity allows for the fine-tuning of ligand properties for specific applications. nih.gov

Synthesis and Characterization of Transition Metal Complexes with 4-(4-Ethylphenyl)-3-thiosemicarbazide and Its Derivatives

The synthesis of transition metal complexes with thiosemicarbazide-based ligands is generally straightforward. A common method involves the reaction of the ligand with a corresponding metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). jocpr.com, academicjournals.org The mixture is often heated under reflux for several hours to ensure the completion of the reaction. mdpi.com, academicjournals.org The resulting metal complex, which often precipitates from the solution upon cooling, can then be isolated by filtration, washed, and dried. psu.edu In some syntheses, a base may be added to facilitate the deprotonation of the ligand for coordination in its anionic form. jocpr.com

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand. Key spectral changes upon complexation include a shift in the ν(C=S) band, indicating the involvement of the sulfur atom in coordination, and a shift in the ν(C=N) (azomethine) band, confirming the coordination of the imine nitrogen. The disappearance of the ν(N-H) band can suggest deprotonation of the ligand. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides information about the ligand's structure in the complex. The downfield shift of the azomethine proton signal in ¹H NMR spectra upon complexation is indicative of its coordination to the metal center. researchgate.net

Electronic (UV-Vis) Spectroscopy reveals details about the geometry of the complex and the nature of the metal-ligand bonding through the analysis of d-d transitions and charge-transfer bands. mdpi.com

X-ray Crystallography provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net, researchgate.net

Other techniques such as elemental analysis, mass spectrometry, and magnetic susceptibility measurements are also routinely employed to confirm the stoichiometry and electronic structure of the complexes. jocpr.com, researchgate.net

Cobalt(II) forms a variety of complexes with thiosemicarbazone ligands, often exhibiting different geometries such as octahedral and tetrahedral. sncwgs.ac.in, researchgate.net The synthesis typically involves reacting a cobalt(II) salt, like CoCl₂·6H₂O, with the thiosemicarbazone ligand in an alcoholic solution. jocpr.com, academicjournals.org Depending on the ligand and reaction conditions, the thiosemicarbazone can coordinate as a neutral bidentate ligand or as an anionic bidentate or tridentate ligand. researchgate.net

In many cases, the ligand coordinates through the azomethine nitrogen and the thione/thiolate sulfur atom. researchgate.net Spectroscopic and magnetic data are crucial for determining the structure. For instance, octahedral Co(II) complexes are often high-spin and exhibit characteristic d-d transitions in their electronic spectra. Thermal analysis (TG/DTG) can reveal the presence of coordinated or lattice water molecules. researchgate.net

Table 1: Selected Cobalt(II) Thiosemicarbazone Complexes and Their Properties

| Ligand | Complex Formula | Proposed Geometry | Coordination Mode | Reference |

|---|---|---|---|---|

| 1-Acetophenonethiosemicarbazone | [Co₂(AT)₃(OH)(H₂O)]·2.5H₂O | Octahedral/Tetrahedral | Bidentate (N,S) | researchgate.net |

| 1-Salicylaldehydethiosemicarbazone | [Co₂(ST)₂(H₂O)₂]·0.5H₂O | Octahedral | Tridentate (O,N,S) | researchgate.net |

| 3-Thiophene aldehyde thiosemicarbazone | [Co(ligand)₂]Cl₂ | Octahedral | Bidentate (N,S) | nih.gov |

| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | [Co(L)₂] | Not Specified | Tridentate (O,N,S) | jocpr.com |

Nickel(II) complexes with thiosemicarbazone ligands have been extensively studied, often resulting in square planar or octahedral geometries. sncwgs.ac.in, mdpi.com Square planar complexes are typically observed with strong-field ligands that coordinate in a tetradentate or bis-bidentate fashion, leading to diamagnetic, four-coordinate species. researchgate.net, mdpi.com The synthesis generally follows the reaction of a Ni(II) salt with the ligand in a refluxing solvent like ethanol. mdpi.com

A specific example is the Nickel(II) complex with 2,3,4-trihydroxybenzaldehyde-4-(4-ethylphenyl)-3-thiosemicarbazone. researchgate.net This complex, with the formulation [Ni(L4)PPh₃], was synthesized and characterized using FT-IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction. researchgate.net The X-ray crystal structure revealed a four-coordinated, distorted square-planar geometry. The Schiff base ligand acts as a tridentate anion, coordinating to the Nickel(II) center via the oxygen of a hydroxyl group, the azomethine nitrogen, and the thiolate sulfur atom. researchgate.net, researchgate.net The appearance of d-d transition bands in the electronic spectra confirms the coordination to nickel. mdpi.com

Table 2: Selected Nickel(II) Thiosemicarbazone Complexes and Their Properties

| Ligand | Complex Formula | Proposed Geometry | Coordination Mode | Reference |

|---|---|---|---|---|

| 2,3,4-trihydroxybenzaldehyde-4-(4-ethylphenyl)-3-thiosemicarbazone | [Ni(L)PPh₃] | Square Planar | Tridentate (O,N,S) | researchgate.net |

| Fluorene-2-carboxaldehyde thiosemicarbazides | [Ni(L)₂] | Square Planar | Bidentate (N,S) | mdpi.com |

| Unsymmetrical bis(thiosemicarbazone) | [NiL¹] | Square Planar | Tetradentate (N,N,S,S) | mdpi.com |

| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | [Ni(L)₂] | Not Specified | Tridentate (O,N,S) | jocpr.com |

Copper(II) complexes of thiosemicarbazones are of significant interest and typically adopt square planar or square pyramidal geometries. sncwgs.ac.in, ukm.my The synthesis involves the reaction of a Cu(II) salt, such as CuCl₂·2H₂O, with the thiosemicarbazone ligand in refluxing ethanol. mdpi.com, jocpr.com The ligand generally coordinates as a neutral or anionic chelate through the sulfur and nitrogen atoms. mdpi.com In many instances, the ligand acts as a tridentate NNS donor, coordinating via the pyridine (B92270) nitrogen, imine nitrogen, and sulfur atoms. nih.gov

The coordination mode is preserved upon dissolution in solvents like DMSO and water, as confirmed by Electron Paramagnetic Resonance (EPR) studies, which show hyperfine coupling of the Cu(II) center to one nitrogen nucleus. nih.gov Thermal analysis of copper(II) thiosemicarbazone complexes often indicates the presence of lattice or coordinated water molecules, with decomposition typically leading to the formation of a metal oxide residue. mdpi.com

Table 3: Selected Copper(II) Thiosemicarbazone Complexes and Their Properties

| Ligand | Complex Formula | Proposed Geometry | Coordination Mode | Reference |

|---|---|---|---|---|

| 2-acetylpyridine-N(4)-methyl-thiosemicarbazone | [CuCl(atc-Me)] | Square Planar | Tridentate (N,N,S) | nih.gov |

| 6-(3-thienyl)pyridine-2-carboxaldehyde-4N-ethylthiosemicarbazone | [Cu(L1)Cl]₂·2H₂O | Square Pyramidal | Tridentate (N,N,S) | ukm.my |

| Nitroisatinthiosemicarbazone | [Cu(L)] | Not Specified | Bidentate (N,S) | mdpi.com |

| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | [Cu(L)₂] | Not Specified | Tridentate (O,N,S) | jocpr.com |

Zinc(II) Complexes

Zinc(II) complexes with thiosemicarbazide-based ligands have been synthesized and characterized to explore their structural diversity and biological applications. nih.gov Thiosemicarbazides typically act as N,S chelating ligands. nih.gov Depending on the reaction conditions and the presence of co-ligands, this compound can form various structures with Zinc(II). Research on similar thiosemicarbazide ligands shows the formation of both mononuclear and dinuclear zinc complexes. nih.gov In these complexes, the ligand can coordinate to the zinc ion through the thione sulfur atom and a nitrogen atom from the hydrazine (B178648) group, forming a stable five-membered chelate ring. daneshyari.com Studies on related zinc(II) thiosemicarbazide complexes have revealed significant antibacterial and anti-biofilm activities, suggesting that complexation with zinc is a viable strategy for developing new antimicrobial agents. nih.gov The resulting zinc complexes are often investigated for their ability to interact with and inhibit bacterial extracellular proteins. nih.gov

Ruthenium(II) Complexes

Ruthenium(II) complexes, particularly those containing an arene ligand (like p-cymene (B1678584) or benzene), have become a major focus in the development of metal-based therapeutics. nih.govrsc.org When this compound or its derivatives (thiosemicarbazones) react with ruthenium(II) precursors, they typically form cationic mononuclear complexes. researchgate.netrsc.org In these structures, the thiosemicarbazide ligand acts as a bidentate chelating agent, coordinating to the ruthenium center via the thione sulfur and one of the hydrazinic nitrogen atoms. rsc.orgnih.gov This coordination results in the formation of a stable five-membered chelate ring. researchgate.netnih.gov The presence of a bulky arene group helps to stabilize the complex and can modulate its lipophilicity, which is crucial for cellular uptake. nih.gov The resulting half-sandwich or "piano-stool" geometry is a hallmark of these compounds, which are extensively evaluated for their anticancer and antiparasitic properties. nih.govrsc.org

Palladium(II) Complexes

Palladium(II) ions readily form stable complexes with sulfur-containing ligands like thiosemicarbazides and their corresponding thiosemicarbazones. These complexes are typically investigated for their potent cytotoxic activities against various cancer cell lines. nih.govdocumentsdelivered.com When reacting with a palladium(II) source, the this compound ligand is expected to deprotonate and coordinate as a monoanionic bidentate ligand through the sulfur and a nitrogen atom. documentsdelivered.comresearchgate.net X-ray crystallography studies of related palladium(II) thiosemicarbazone complexes reveal a preference for a square-planar geometry around the central palladium ion. nih.govdocumentsdelivered.com Often, two ligand molecules coordinate to the metal center to form bis-chelate complexes, which can exist as either cis or trans isomers, with the cis configuration being frequently observed. documentsdelivered.comresearchgate.net

Stereochemistry and Geometry of Metal Complexes

The geometry of the metal complexes formed with this compound is dictated by the coordination number and electronic preferences of the central metal ion.

Zinc(II) Complexes : As a d¹⁰ metal ion, Zn(II) is flexible in its coordination geometry. With thiosemicarbazone ligands, it can form complexes that are four-coordinate (tetrahedral) or five-coordinate, for instance, by incorporating a water molecule into the coordination sphere. daneshyari.com

Ruthenium(II) Complexes : Arene ruthenium(II) complexes with bidentate thiosemicarbazone ligands adopt a characteristic pseudo-octahedral, or "piano-stool," geometry. rsc.org The arene ligand occupies three coordination sites, with the remaining sites filled by the bidentate thiosemicarbazone and a halide.

Palladium(II) Complexes : Palladium(II), a d⁸ metal ion, almost exclusively forms four-coordinate complexes with a square-planar geometry. nih.govdocumentsdelivered.com Studies on analogous complexes show that the two deprotonated ligands coordinate to the Pd(II) center through their sulfur and azomethine nitrogen atoms, often in a cis arrangement. documentsdelivered.com

Table 1: Expected Geometries of Metal Complexes

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Zinc(II) | 4 or 5 | Tetrahedral, Penta-coordinated daneshyari.com |

| Ruthenium(II) | 6 | Pseudo-octahedral ("Piano-stool") rsc.org |

Impact of Metal Complexation on Chemical Reactivity and Biological Activity

The coordination of this compound to a metal center generally leads to a significant enhancement of its biological activity, a principle well-documented for thiosemicarbazones and related compounds. documentsdelivered.combenthamopenarchives.com This enhancement is often attributed to the chelation theory, which suggests that complexation increases the lipophilicity of the ligand, facilitating its transport across cell membranes. researchgate.net

Zinc(II) Complexes : The complexation with Zn(II) has been shown to produce potent antibacterial agents. nih.gov Studies indicate that while the free thiosemicarbazide ligand may have modest activity, the corresponding zinc complex can exhibit significantly stronger inhibition of bacterial growth and biofilm formation. nih.gov

Ruthenium(II) and Palladium(II) Complexes : The primary biological application explored for Ru(II) and Pd(II) thiosemicarbazone complexes is cancer therapy. nih.govdocumentsdelivered.com Numerous studies report that these metal complexes exhibit substantially higher cytotoxic activity against human tumor cell lines than the free ligands. documentsdelivered.comresearchgate.net The mechanism of action is often linked to the inhibition of DNA biosynthesis or interaction with DNA, leading to apoptosis and other forms of cell death. nih.govbenthamopenarchives.comresearchgate.net The stability and structure of the complex play a crucial role, with the metal center acting as a scaffold that presents the bioactive ligand in a conformation favorable for interaction with biological targets. researchgate.net

Table 2: Biological Activities of Metal Complexes

| Metal Complex | Primary Biological Activity Investigated | Reference |

|---|---|---|

| Zinc(II) | Antibacterial, Anti-biofilm | nih.gov |

| Ruthenium(II) | Anticancer, Antiparasitic | nih.govrsc.org |

Spectroscopic and Structural Elucidation Studies of 4 4 Ethylphenyl 3 Thiosemicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 4-(4-ethylphenyl)-3-thiosemicarbazide and its derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum, distinct signals corresponding to the ethyl, phenyl, and thiosemicarbazide (B42300) moieties are observed. The ethyl group typically presents as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. Protons on the aromatic ring appear as multiplets in the downfield region. The protons attached to the nitrogen atoms (NH and NH₂) of the thiosemicarbazide core produce signals that can appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. nih.gov In derivatives, signals for the NH group protons are often observed as singlets in the range of δ 8.25–10.93 ppm. nih.gov

The ¹³C NMR spectrum complements the proton data, confirming the carbon framework. Key signals include those for the ethyl group carbons, the aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, which typically appears around δ 176-178 ppm in related derivatives. nih.gov

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign these signals. nih.gov COSY identifies coupled protons, while HSQC and HMBC correlate proton signals with their directly attached carbons and more distant carbons, respectively, confirming the connectivity of the molecular structure. nih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Group | Atom Type | Typical Chemical Shift (δ, ppm) |

| Ethyl | -CH₃ | ~1.2 |

| -CH₂ | ~2.6 | |

| Phenyl | Aromatic C-H | 7.0 - 7.8 |

| Aromatic C-C/C-N | 110 - 150 | |

| Thiosemicarbazide | N¹H₂ | Variable (e.g., ~4.8) |

| N²H | Variable (e.g., ~9.1) | |

| N⁴H | Variable (e.g., ~9.6) | |

| C=S | ~178 | |

| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific derivative structure. Data is inferred from related thiosemicarbazide structures. nih.govchemicalbook.com |

Infrared (IR) Spectroscopy Analysis of Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is utilized to identify the primary functional groups within this compound and to analyze the hydrogen bonding interactions. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational bands include the N-H stretching frequencies of the primary amine (NH₂) and secondary amine (NH) groups, which typically appear in the 3100-3400 cm⁻¹ region. researchgate.netresearchgate.net The presence of hydrogen bonding can cause these bands to broaden or shift to lower wavenumbers. researchgate.net The C=S (thione) stretching vibration is also a key marker, though it can be coupled with other vibrations, appearing in the 1200-1300 cm⁻¹ range. acs.org Aromatic C-H and C=C stretching vibrations are observed in their expected regions, confirming the presence of the ethylphenyl group. In thiosemicarbazone derivatives, the C=N stretching of the imine group is a prominent feature, often seen around 1540-1615 cm⁻¹. researchgate.netacs.org

The analysis of shifts in the N-H stretching bands provides quantitative insight into the strength and nature of intermolecular hydrogen bonding within the crystal lattice. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amine/Amide) | Stretching | 3100 - 3400 | researchgate.netresearchgate.net |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | nih.gov |

| C-H (Aliphatic) | Stretching | ~2970 | nih.gov |

| C=N (Imine) | Stretching | 1539 - 1615 | acs.org |

| C=C (Aromatic) | Stretching | 1400 - 1600 | acs.org |

| C=S (Thione) | Stretching | 1212 - 1256 | acs.org |

| Note: Ranges are based on data from various thiosemicarbazide and thiosemicarbazone derivatives. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand-Metal Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of thiosemicarbazide derivatives typically exhibits strong absorption bands corresponding to π → π* and n → π* electronic transitions. japsonline.comresearchgate.net

The π → π* transitions are generally high-energy absorptions attributed to the aromatic phenyl ring and any C=N imine bonds present in derivatives. japsonline.com A lower-energy absorption band, corresponding to the n → π* transition, is associated with the non-bonding electrons of the sulfur atom in the thiocarbonyl (C=S) group. researchgate.net For example, in related derivatives, a strong band around 313-335 nm is often assigned to the π → π* transitions. japsonline.comnih.gov

When this compound or its derivatives act as ligands to form metal complexes, changes in the electronic spectra are observed. researchgate.net The coordination of the ligand to a metal ion can lead to the appearance of new, often lower-energy, absorption bands. These are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing direct evidence of the ligand-metal interaction. analis.com.my

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's elemental composition and molecular weight. japsonline.com For this compound (C₉H₁₃N₃S), the predicted monoisotopic mass is 195.08302 Da. uni.lu

High-resolution mass spectrometry (HR-MS) can confirm the molecular formula with high accuracy. japsonline.com The molecule can be observed as various adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) ions, each providing a characteristic m/z value that corroborates the molecular mass. uni.lu Analysis of the fragmentation pattern, where the molecule breaks into smaller, stable ions, helps in confirming the structural arrangement of the ethylphenyl and thiosemicarbazide moieties.

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₁₃N₃S)

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 196.09030 |

| [M+Na]⁺ | 218.07224 |

| [M+K]⁺ | 234.04618 |

| [M-H]⁻ | 194.07574 |

| Data sourced from predicted values on PubChemLite. uni.lu |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Hydrogen bonds are the dominant forces directing the supramolecular assembly in the crystal structures of thiosemicarbazides and their derivatives. tandfonline.com Intramolecular hydrogen bonds are often observed, such as an N-H···N interaction between the hydrazinic nitrogen and the imine nitrogen in thiosemicarbazone derivatives, which helps to enforce a planar conformation of the core structure. nih.gov

The crystal packing is primarily stabilized by extensive intermolecular hydrogen bonding networks. A common and significant interaction is the N-H···S hydrogen bond, where the amine protons act as donors to the sulfur atom of a neighboring molecule. tandfonline.com These interactions frequently link molecules into dimers or polymeric chains, often forming characteristic ring motifs, such as the R²₂(8) ring. tandfonline.comnih.gov These robust networks are fundamental to the stability of the crystal lattice.

In a closely related derivative, (E)-N-(4-ethylphenyl)-2-(4-hydroxybenzylidene)thiosemicarbazone, the molecule is reported to be approximately planar. tandfonline.com The dihedral angle between the plane of the phenyl ring and the plane of the thiosemicarbazone moiety is a key parameter describing the molecular conformation. For instance, in related structures, this angle can be relatively small, indicating a high degree of conjugation and planarity across the molecule. nih.gov Such conformational details are crucial for understanding the molecule's electronic properties and its potential interactions with biological targets.

Non-Covalent Interactions (e.g., π-π Stacking, van der Waals)

The stability and molecular packing of this compound derivatives in the solid state are significantly influenced by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, play a crucial role in defining the supramolecular architecture.

In the crystal structure of derivatives such as (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone, a variety of intermolecular interactions are observed. researchgate.net Hydrogen bonds are prominent, with N—H⋯S interactions playing a major role in the crystal packing. researchgate.net These interactions can form specific ring motifs, such as R²₂(8) and R²₂(12), which contribute to the formation of self-assembled supramolecular structures. researchgate.net

Furthermore, weak π-π stacking interactions can occur between the aromatic rings of adjacent molecules. researchgate.net The presence of the ethylphenyl group provides an aromatic system capable of such interactions. These are typically of the parallel-displaced type, where the aromatic rings are not perfectly face-to-face but are offset. sciforum.net The study of these non-covalent forces is critical for understanding molecular recognition processes. sciforum.net Techniques like the reduced density gradient (RDG) function can be used to analyze these weak interactions in real space, identifying regions of hydrogen bonding, van der Waals forces, and repulsive or attractive effects within the molecule. researchgate.net The stability provided by these collective non-covalent bonds is vital for maintaining the molecular conformation. researchgate.net

| Interaction Type | Description | Compound Example |

| N—H⋯S Hydrogen Bond | A strong intermolecular hydrogen bond that plays a primary role in crystal packing, often forming ring motifs. researchgate.net | (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone researchgate.net |

| C—H⋯S Hydrogen Bond | A weaker intermolecular hydrogen bond contributing to the supramolecular assembly. researchgate.net | (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone researchgate.net |

| π-π Stacking | Weak interactions between aromatic rings of adjacent molecules, contributing to crystal stability. researchgate.net | (E)-1-(4-Fluorobenzylidene)-4-(4-ethylphenyl)thiosemicarbazone researchgate.net |

| van der Waals Forces | General intermolecular forces that contribute to the overall molecular packing and stability. researchgate.netnih.gov | Thiosemicarbazone derivatives researchgate.netnih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying metal complexes containing paramagnetic ions, such as copper(II). When this compound or its thiosemicarbazone derivatives act as ligands, they form complexes whose electronic structure and geometry can be probed by ESR.

For copper(II) thiosemicarbazone complexes, ESR spectra provide detailed information about the coordination environment of the Cu(II) ion. niscpr.res.innih.gov The spectra, whether recorded on polycrystalline powders or frozen solutions, often exhibit axial or rhombic symmetry. nih.govtandfonline.com The calculated g-tensor parameters (g|| and g⊥ for axial symmetry; gₓ, gᵧ, and g₂ for rhombic symmetry) are indicative of the geometry of the complex. nih.govtandfonline.com For many copper(II) thiosemicarbazone complexes, the observed trend is g|| > g⊥ > 2.0023, which suggests a dₓ²₋ᵧ² ground state for the copper ion, typically found in distorted octahedral or square pyramidal geometries. tandfonline.commdpi.com

Hyperfine coupling between the unpaired electron and the copper nucleus (I = 3/2) provides further structural insight. nih.gov In some cases, superhyperfine coupling to coordinated nitrogen atoms (I = 1) can also be resolved, confirming the involvement of the ligand's nitrogen atom in the coordination sphere. nih.gov The geometrical parameter G, calculated from the g-values, can be used to measure the exchange interaction between copper centers in polycrystalline samples. A value of G greater than 4 suggests that local tetragonal axes are aligned parallel or only slightly misaligned, indicating negligible exchange interaction. mdpi.com

The following table summarizes typical ESR spectral parameters for copper(II) complexes with thiosemicarbazone ligands, which are analogous to derivatives of this compound.

| Complex Type | g-Values | A-Values (mT) | Geometry Indication |

| Cu(II) Thiosemicarbazone (Polycrystalline) | g | > g⊥ > 2.0023 tandfonline.com | |

| Cu(II) Thiosemicarbazone (Frozen DMSO Solution) | g₂ > gₓ ≈ gᵧ nih.gov | A₂ > Aₓ ≈ Aᵧ nih.gov | Rhombic or Axial Symmetry nih.gov |

| Cu(II) Thiosemicarbazone (Isotropic) | gᵢₛₒ ≈ 2.08-2.11 mdpi.com | - | Indicates a single broad signal in some polycrystalline states at room temperature. mdpi.com |

Data is representative of thiosemicarbazone complexes and not specific to this compound derivatives unless cited.

Thermal Analysis (TG-DTA) of Degradation Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for investigating the thermal stability and decomposition pathways of this compound and its metal complexes. These analyses provide information on decomposition temperatures, the nature of volatile products, and the composition of the final residue. mdpi.com

Studies on various thiosemicarbazide derivatives and their coordination compounds show that they undergo multi-stage decomposition when heated. mdpi.comresearchgate.net The free ligand, upon heating, typically shows a gradual or multi-step decomposition process that concludes with its complete pyrolysis at high temperatures (around 700 °C). mdpi.com

The thermal degradation of the corresponding metal complexes follows a more defined pattern. For hydrated complexes, the initial stage of decomposition, usually occurring below 200 °C, corresponds to the loss of water molecules of crystallization or coordination. mdpi.comresearchgate.net Following dehydration, the subsequent steps involve the decomposition of the anhydrous complex. This phase often includes the cleavage of the organic ligand and the loss of anionic components (e.g., chloride). mdpi.comresearchgate.net The decomposition of the organic moiety occurs over a broad temperature range. researchgate.net The final stage of pyrolysis for metal complexes typically results in the formation of stable metal oxides as the end product. mdpi.com

The thermal stability can vary significantly between different thiosemicarbazone derivatives and their metal complexes. researchgate.net For instance, a study of nineteen different thiosemicarbazone derivatives revealed that most underwent a two-stage thermal decomposition. researchgate.net The thermal behavior is a key characteristic that reflects the strength of the bonds within the molecule and the intermolecular forces in the crystal lattice.

| Compound Type | Decomposition Stage 1 | Decomposition Stage 2 | Final Residue |

| Free Thiosemicarbazide Ligand | Onset of decomposition of organic structure. mdpi.com | Continued pyrolysis of the organic ligand. mdpi.com | Total decomposition. mdpi.com |

| Hydrated Metal(II) Complex | Loss of water molecules (below 200 °C). mdpi.comresearchgate.net | Decomposition of the organic ligand and loss of anions. mdpi.comresearchgate.net | Metal Oxide. mdpi.com |

| Anhydrous Metal(II) Complex | Gradual decomposition of the organic ligand. mdpi.com | Pyrolysis of residual organic parts and anions. mdpi.com | Metal Oxide. mdpi.com |

This table presents a generalized degradation pathway based on studies of various thiosemicarbazide/thiosemicarbazone compounds.

Computational and Theoretical Investigations of 4 4 Ethylphenyl 3 Thiosemicarbazide Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiosemicarbazide (B42300) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. researchgate.netnih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics. materialsciencejournal.org

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.netmaterialsciencejournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key parameters derived from DFT calculations.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a smaller energy gap suggests the molecule is more reactive and has higher polarizability. researchgate.net For thiosemicarbazone derivatives, which are structurally related to thiosemicarbazides, calculated HOMO-LUMO gaps are typically in the range of 3.0 to 4.5 eV. acs.orgnih.govacs.org For example, a study on a related benzodiazepine (B76468) derivative calculated a HOMO-LUMO energy gap of 4.25 eV, indicating significant charge transfer phenomena within the molecule. researchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively, which is critical for understanding reaction mechanisms.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiosemicarbazide Derivatives (Illustrative Data)

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -5.89 | -1.51 | 4.38 |

| Derivative B | -6.02 | -1.77 | 4.25 |

| Derivative C | -6.15 | -2.04 | 4.11 |

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A high electrophilicity index suggests a molecule is a strong electrophile.

These quantum chemical parameters are essential for analyzing the chemical behavior of 4-(4-ethylphenyl)-3-thiosemicarbazide derivatives in various chemical reactions. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors (in eV)

| Derivative | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| Derivative A | -3.70 | 2.19 | 3.12 |

| Derivative B | -3.89 | 2.13 | 3.56 |

| Derivative C | -4.10 | 2.06 | 4.08 |

The theoretical optical gap energy, which corresponds to the HOMO-LUMO energy gap, can be correlated with the electronic absorption spectra (UV-Vis) of the compound. materialsciencejournal.org The energy difference (ΔE) between the HOMO and LUMO relates to the lowest energy electronic transition, often corresponding to the absorption band at the longest wavelength (λmax) in the UV-Vis spectrum. acs.org DFT calculations can simulate the UV-Visible spectra, predicting the λmax values for electronic transitions (e.g., n → π* or π → π*). materialsciencejournal.org This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, validating the accuracy of the computational model. For related thiosemicarbazone derivatives, these transitions are often observed in the range of 340 nm. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For derivatives of this compound, QSAR models can predict their potential efficacy in various therapeutic areas, thereby guiding the design of new, more potent analogues. researchgate.net

The development of a QSAR model begins with a dataset of compounds with known biological activities. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the activity to one or more molecular descriptors. researchgate.net

A typical QSAR model takes the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the molecular descriptors, and c₀, c₁, etc., are the regression coefficients.

The predictive power and robustness of the developed model are assessed through rigorous validation procedures. nih.gov Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, while external validation involves using the model to predict the activity of a "test set" of compounds that were not used in the model's creation. researchgate.net Statistical parameters such as the correlation coefficient (R²), F-statistic, and standard deviation (s) are used to evaluate the model's quality. nih.govnih.gov Successful QSAR models for thiosemicarbazone derivatives have been reported with high R² values (e.g., 0.83), indicating a strong correlation between the descriptors and the biological activity. nih.govnih.gov

The core of a QSAR study is the identification of molecular descriptors that are critical for the biological activity of the compounds. researchgate.net These descriptors are numerical values that represent specific physicochemical or structural properties of a molecule. For thiosemicarbazide and thiosemicarbazone derivatives, studies have identified several key descriptors that influence their activity. nih.govnih.gov

These descriptors can be categorized as:

Physicochemical Properties: These include LogP (octanol-water partition coefficient), which relates to hydrophobicity, and Molar Refractivity (MR), which is related to the volume of the molecule and its polarizability. nih.gov

Topological Descriptors: These describe the size, shape, and branching of the molecular structure.

Electronic Descriptors: These are derived from quantum chemical calculations and include properties like Electron Density, Electronegativity, and Van der Waals Volume. nih.govnih.gov

Studies on quinolinone-based thiosemicarbazones have suggested that Van der Waals volume, electron density, and electronegativity play a pivotal role in their antitubercular activity. nih.govnih.gov The identification of these key features provides crucial insights into the mechanism of action and helps medicinal chemists to rationally design new derivatives with improved potency.

Table 3: Key Molecular Descriptors Frequently Implicated in QSAR Models of Thiosemicarbazide Derivatives

| Descriptor Category | Descriptor Name | Significance in Molecular Design |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the molecule, affecting membrane permeability and transport. nih.gov |

| Molar Refractivity (MR) | Describes molecular volume and polarizability, influencing binding interactions with a target. nih.gov | |

| Electronic/Quantum Chemical | Van der Waals Volume | Represents the steric bulk of the molecule, crucial for fitting into a receptor's binding site. nih.govnih.gov |

| Electron Density | Indicates regions of high or low electron concentration, important for electrostatic interactions. nih.govnih.gov | |

| Electronegativity | Measures the atom's ability to attract electrons, influencing bond polarity and reactivity. nih.govnih.gov |

Interpretation of Structural Insights for Biological Activity

The biological activity of thiosemicarbazide derivatives is intricately linked to their three-dimensional structure. Computational studies, particularly Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic features that govern their therapeutic potential. nih.gov For thiosemicarbazide derivatives, key structural parameters such as bond lengths, bond angles, and dihedral angles, along with electronic properties like the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are correlated with their biological efficacy.

The presence of the thiosemicarbazide moiety (-NH-CS-NH-NH2) is crucial for the biological activities of these compounds. mdpi.com The sulfur and nitrogen atoms within this group act as key coordination sites for metal ions and form hydrogen bonds with biological macromolecules. researchgate.netmdpi.com The N-4 substituent on the thiosemicarbazide core, in this case, the 4-ethylphenyl group, significantly influences the molecule's lipophilicity and steric properties, which in turn affects its ability to cross cell membranes and interact with target proteins. mdpi.com

Studies on related 4-aryl-thiosemicarbazide derivatives have shown that the nature and position of substituents on the phenyl ring can dramatically alter biological activity. researchgate.net For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic environment of the entire molecule, affecting its reactivity and binding affinity. In the case of this compound, the ethyl group at the para position is an electron-donating group, which can influence the electron density of the phenyl ring and, consequently, the interaction with biological targets.

DFT calculations on similar thiosemicarbazone derivatives have revealed that the HOMO is often localized on the thiosemicarbazide moiety, indicating its role as an electron donor in charge transfer interactions, which are fundamental to many biological processes. nih.gov The LUMO, on the other hand, is often distributed over the aromatic ring system. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity and potentially greater biological activity.

The planarity of the thiosemicarbazide backbone and the attached aryl ring is another crucial factor. Intramolecular hydrogen bonding, often observed between the thioamide hydrogen and the imine nitrogen in related thiosemicarbazones, contributes to a more planar conformation, which can enhance stacking interactions with aromatic residues in the binding pocket of a protein. mdpi.com

In essence, the interpretation of structural insights derived from computational studies provides a roadmap for understanding how modifications to the this compound scaffold can enhance its biological activity, guiding the synthesis of more potent and selective derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. mdpi.com This method is instrumental in virtual screening and for elucidating the mechanism of action of potential drug candidates.

For this compound and its derivatives, molecular docking studies have been employed to predict their binding modes and affinities with various biological targets implicated in diseases like cancer, bacterial infections, and tuberculosis. mdpi.commdpi.comnih.gov These studies have highlighted the importance of the thiosemicarbazide core in forming key interactions with the active sites of these targets.

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a quantitative measure of the strength of the interaction between a ligand and its target. A more negative binding energy generally indicates a more stable and favorable interaction. uoa.gr

While specific docking studies on this compound are not extensively reported, research on analogous thiosemicarbazide derivatives provides valuable insights. For instance, docking studies of various thiosemicarbazone derivatives against targets like topoisomerase IIβ and transcriptional regulator PrfA have demonstrated their potential as anticancer and antibacterial agents, respectively. mdpi.comresearchgate.net

The predicted binding affinities for a series of thiosemicarbazide derivatives against different protein targets are often compiled in tables to compare their potential efficacy. The table below presents hypothetical binding affinities for this compound and its derivatives against selected protein targets, based on trends observed for similar compounds.

| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| This compound | Topoisomerase IIβ | 3QX3 | -7.8 |

| Derivative A (with additional hydroxyl group) | Topoisomerase IIβ | 3QX3 | -8.5 |

| Derivative B (with fluoro substitution) | Mycobacterium tuberculosis Glutamine Synthetase | Not Specified | -6.9 |

| This compound | Janus Kinase | Not Specified | -7.2 |

| Derivative C (cyclized to a triazole) | Janus Kinase | Not Specified | -7.5 |

This table is for illustrative purposes and based on data for related compounds.

These predicted binding affinities help in prioritizing compounds for further experimental testing. It has been observed that modifications to the thiosemicarbazide scaffold, such as the introduction of specific functional groups or cyclization, can significantly enhance the binding affinity. researchgate.net Furthermore, thiosemicarbazones have been shown to interact with DNA, with some derivatives exhibiting selectivity for G-quadruplex DNA structures found in telomeres, suggesting a potential mechanism for their anticancer activity. researchgate.net

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the binding pocket of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For thiosemicarbazide derivatives, the sulfur atom of the C=S group and the nitrogen atoms of the hydrazine (B178648) and amine groups are common hydrogen bond acceptors and donors. uoa.gr The phenyl ring, in this case, the 4-ethylphenyl group, often engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.

A study on novel quinoline-based thiosemicarbazide derivatives targeting the InhA enzyme of Mycobacterium tuberculosis revealed that the thiosemicarbazide moiety forms crucial hydrogen bonds with residues like Met199. nih.gov The terminal lipophilic rings participate in hydrophobic contacts, which are essential for stabilizing the ligand-protein complex. nih.gov

The table below summarizes the key interacting residues and the types of interactions observed in docking studies of thiosemicarbazide derivatives with various protein targets.

| Compound Derivative | Target Protein | Key Interacting Residues | Type of Interaction |

| Thiosemicarbazone derivative | ADAMTS5 | GLU411, THR378 | Hydrogen Bond |

| Thiosemicarbazone derivative | Monoamine oxidase B | TYR60, GLY68, ARG42 | Hydrogen Bond |

| Quinoxaline thiosemicarbazide derivative | FKBP12 | PHE128, TRP190, TYR26 | Hydrophobic, Hydrogen Bond |

| Quinoline-based thiosemicarbazide | InhA (M. tuberculosis) | Met199 | Hydrogen Bond |

This table is based on data for related thiosemicarbazide and thiosemicarbazone derivatives.

Understanding these specific interactions is crucial for structure-activity relationship (SAR) studies. By identifying the key residues, medicinal chemists can design new derivatives with modifications that enhance these interactions, leading to improved potency and selectivity.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Binding Mechanisms

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules. researchgate.net

MD simulations of thiosemicarbazone derivatives complexed with their target proteins have been used to validate the stability of the docked poses and to analyze the dynamic behavior of the complex. nih.gov For example, a stable root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time indicates a stable binding mode.

These simulations can reveal subtle but important dynamic events, such as the formation and breaking of hydrogen bonds, the flexibility of certain parts of the protein, and the displacement of water molecules from the binding site. This information is invaluable for understanding the complete binding mechanism and for designing ligands with improved pharmacokinetic and pharmacodynamic properties.

In a study of quinazoline (B50416) derivatives containing a thiosemicarbazone moiety, MD simulations were performed on the most promising compound complexed with its target to verify the stability of the docked complex and to analyze the molecular interactions over time. researchgate.net Such studies provide a more realistic representation of the biological environment and can help explain the observed biological activity with greater accuracy.

Biological and Pharmacological Activities of 4 4 Ethylphenyl 3 Thiosemicarbazide and Its Derivatives/metal Complexes

Antimicrobial Activity

Thiosemicarbazide (B42300) derivatives are recognized for their broad antimicrobial properties, which can be significantly influenced by the nature and position of substituents on the aryl ring. nih.gov The formation of metal complexes with these ligands can further enhance their biological efficacy. nih.gov

Antibacterial Activity

The antibacterial potential of thiosemicarbazides has been a subject of extensive investigation. nih.gov The activity is often structurally dependent, with a notable difference in efficacy against Gram-positive and Gram-negative bacteria. nih.gov

Numerous studies have demonstrated that thiosemicarbazide derivatives are particularly effective against Gram-positive bacteria. nih.govresearchgate.netresearchgate.net The activity is highly dependent on the substituents attached to the thiosemicarbazide core.

For instance, a series of 4-aryl/alkyl-1-(diphenylacetyl)thiosemicarbazides was evaluated, where the 4-(4-chlorophenyl) derivative exhibited significant activity against Gram-positive species, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 15.63 μg/mL. researchgate.net Another study highlighted that thiosemicarbazides featuring a 3-trifluoromethylphenyl substituent showed the highest activity against all tested Gram-positive strains, with MIC values between 3.9 and 250 µg/mL. nih.gov

Specifically, 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide was found to be highly active, showing an MIC of 1.95 µg/mL against various Staphylococcus species and demonstrating efficacy against Bacillus cereus. nih.gov The strain Micrococcus luteus has also been identified as being particularly susceptible to certain thiosemicarbazide derivatives. nih.gov

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-1-diphenylacetylthiosemicarbazide | Gram-positive species | 3.91 - 15.63 | researchgate.net |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus spp. | 1.95 | nih.gov |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | B. cereus ATCC 10876 | 7.81 | nih.gov |

| Thiosemicarbazide with 3-trifluoromethylphenyl group | M. luteus ATCC 10240 | 3.9 | nih.gov |

In contrast to their effectiveness against Gram-positive organisms, many thiosemicarbazide derivatives exhibit limited to no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govdergipark.org.tr Studies have frequently reported a lack of antibacterial effect against these strains, with MIC values often exceeding the test concentrations. nih.govmdpi.com This resistance is likely due to the complex outer membrane of Gram-negative bacteria, which acts as a barrier to many antimicrobial agents.

A critical area of research is the efficacy of new compounds against multi-drug resistant (MDR) bacteria. Several thiosemicarbazide derivatives have shown promising results in this regard. A derivative incorporating a 4-sulfapyrimidine phenyl substituent was found to be active against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values between 2 and 7 μg/mL. researchgate.net

Similarly, thiosemicarbazides with trifluoromethylphenyl groups and, more specifically, 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide, have demonstrated notable activity against MRSA strains, with the latter showing an MIC of 3.9 µg/mL against the MRSA ATCC 43300 strain. nih.govnih.gov Furthermore, a related thiourea (B124793) derivative, TD4, proved effective against both MRSA and vancomycin-intermediate-resistant S. aureus (VISA), with MICs of 8 µg/mL and 4 µg/mL, respectively. mdpi.com

Table 2: Activity of Thiosemicarbazide Derivatives against Multi-Drug Resistant Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-Sulfapyrimidine phenyl derivative | MRSA | 2 - 7 | researchgate.net |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | nih.gov |

| Thiourea derivative TD4 | MRSA (ATCC 43300) | 8 | mdpi.com |

| Thiourea derivative TD4 | Vancomycin-intermediate S. aureus (Mu50) | 4 | mdpi.com |

Antifungal Activity (e.g., Candida albicans, Rhizophus oryzae)

The antifungal potential of thiosemicarbazides is well-established. nih.gov Research indicates that derivatives with electron-withdrawing groups, particularly in the para position of the phenyl ring, tend to be more effective antifungal agents. nih.gov

Various derivatives have shown efficacy against pathogenic fungi like Candida albicans and Candida parapsilosis. nih.gov The cyclization of thiosemicarbazones into 1,3,4-thiadiazolines can, in some cases, enhance antifungal power, especially with electro-attractive substituents on the benzene (B151609) ring. ijcrcps.com For example, the presence of a nitro group was found to significantly increase inhibitory activity against C. albicans. ijcrcps.com

More recent studies have explored activity against other fungal species. A novel thiosemicarbazone, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, demonstrated noteworthy inhibitory effects against Rhizopus maize, with its performance being comparable to the standard drug pyrimethanil. nih.gov

Table 3: Antifungal Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4-Arylthiosemicarbazides with para-nitro or di-chloro substitution | C. parapsilosis | MIC of 50 µg/mL | nih.gov |

| 4-Arylthiosemicarbazides with para-nitro or di-chloro substitution | C. albicans | MIC of 100-200 µg/mL | nih.gov |

| Nitro-substituted thiosemicarbazone derivative (2C) | C. albicans | MIC of 1.25 mg/mL | ijcrcps.com |

| (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone | Rhizopus maize | Inhibition rate difference of 8.42% compared to standard | nih.gov |

Anticancer Activity

Thiosemicarbazides, thiosemicarbazones, and their metal complexes are prominent candidates in the search for new anticancer drugs. researchgate.netmdpi.com Their mode of action is often attributed to the inhibition of key enzymes involved in cell proliferation, such as ribonucleotide reductase and topoisomerase II. researchgate.net The chelation of metal ions is also considered a major factor in their antiproliferative effects. researchgate.netijcrt.org

Studies have shown that the anticancer activity can be tuned by structural modifications. Thiosemicarbazide analogs with electron-withdrawing groups, such as halogens or nitro groups, often exhibit potent anticancer activity. ijper.orgijper.org For example, 4-chlorobenzoyl and 4-bromobenzoyl thiosemicarbazide derivatives demonstrated significant cytotoxicity against the B16F10 melanoma cell line, with IC50 values of 0.7 and 0.9 µg/mL, respectively, comparable to the standard drug doxorubicin. ijper.org